molecular formula C13H9NO6S B8624400 Methyl 5-{2-[(oxomethylidene)sulfamoyl]phenyl}furan-2-carboxylate CAS No. 88136-38-3

Methyl 5-{2-[(oxomethylidene)sulfamoyl]phenyl}furan-2-carboxylate

Cat. No.: B8624400
CAS No.: 88136-38-3
M. Wt: 307.28 g/mol
InChI Key: ODUMSUXAAWUGKC-UHFFFAOYSA-N
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Description

Methyl 5-{2-[(oxomethylidene)sulfamoyl]phenyl}furan-2-carboxylate is a useful research compound. Its molecular formula is C13H9NO6S and its molecular weight is 307.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

88136-38-3

Molecular Formula

C13H9NO6S

Molecular Weight

307.28 g/mol

IUPAC Name

methyl 5-(2-isocyanatosulfonylphenyl)furan-2-carboxylate

InChI

InChI=1S/C13H9NO6S/c1-19-13(16)11-7-6-10(20-11)9-4-2-3-5-12(9)21(17,18)14-8-15/h2-7H,1H3

InChI Key

ODUMSUXAAWUGKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=CC=C2S(=O)(=O)N=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 19.0 g of the product of Example 2 and 0.1 g of 1,4-diazabicyclo[2.2.2.]octane (DABCO) in 90 ml of dry xylenes was heated to reflux temperature (139°). To this solution was added 3.6 ml of liquid phosgene over a period of about 2 hours, keeping the temperature between 125° and 136° by adjusting the rate of phosgene addition. The reaction mixture was cooled to 25°, and filtered under nitrogen to remove DABCO hydrochloride. The filtrate was concentrated in vacuo to give the title compound as a viscous, moisture-sensitive oil. This material was carried on to the desired products without further purification.
Name
product
Quantity
19 g
Type
reactant
Reaction Step One
[Compound]
Name
1,4-diazabicyclo[2.2.2
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
xylenes
Quantity
90 mL
Type
solvent
Reaction Step Three
[Compound]
Name
liquid
Quantity
3.6 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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